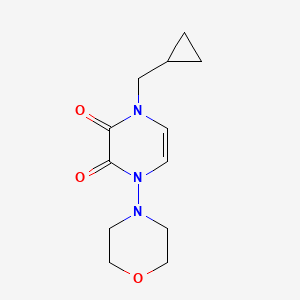

![molecular formula C21H19N5O3S B2846940 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide CAS No. 1251678-68-8](/img/structure/B2846940.png)

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

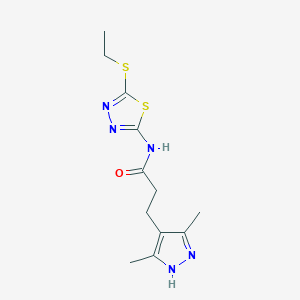

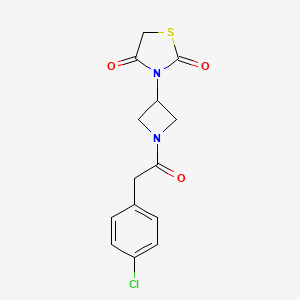

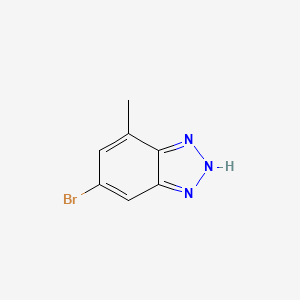

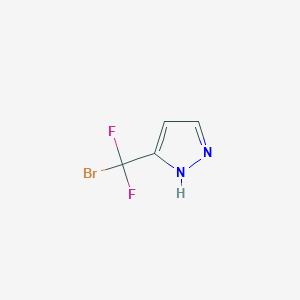

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolo[4,3-a]pyrazine ring, a methylphenoxy group, a methylthiophenyl group, and an acetamide group . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized via aromatic nucleophilic substitution . The process involves the reaction of a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine ring is a fused ring system containing nitrogen atoms, which can participate in various interactions in a biological environment .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups allows for a wide range of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would depend on the specific functional groups and the overall structure of the molecule .Scientific Research Applications

Synthesis and Chemical Properties

Compounds incorporating triazole or pyrazine moieties are synthesized through various chemical reactions, aiming at creating molecules with specific properties for potential applications in medicinal chemistry and material science. For instance, the synthesis of heterocycles incorporating a thiadiazole moiety, similar to the compound , has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds are synthesized using a precursor like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, further undergoing reactions to create diverse heterocycles, including pyrazine derivatives (Fadda et al., 2017).

Biological Activities and Therapeutic Potential

The structural motif of triazolopyrazines, closely related to the compound , has been identified as promising for developing potent and selective human A2A adenosine receptor antagonists. These antagonists have shown protective efficacy in models of neuropathic pain, indicating their potential as neuroprotective agents in oxidative stress-related diseases (Falsini et al., 2019). Moreover, novel analogs of triazolophthalazines have been synthesized and evaluated for their anticancer and antimicrobial activity, highlighting the therapeutic potential of these compounds in treating cancer and infections (Kumar et al., 2019).

Antimicrobial Activity

Pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives have been synthesized and screened for antimicrobial activity. These compounds, through their diverse functional groups and structural complexity, offer a broad spectrum of activity against various bacterial and fungal pathogens, indicating their potential as lead compounds in developing new antimicrobials (Abunada et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c1-14-6-3-4-9-17(14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-15-7-5-8-16(12-15)30-2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBPENZYWGVRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2846857.png)

![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)

![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)

![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)